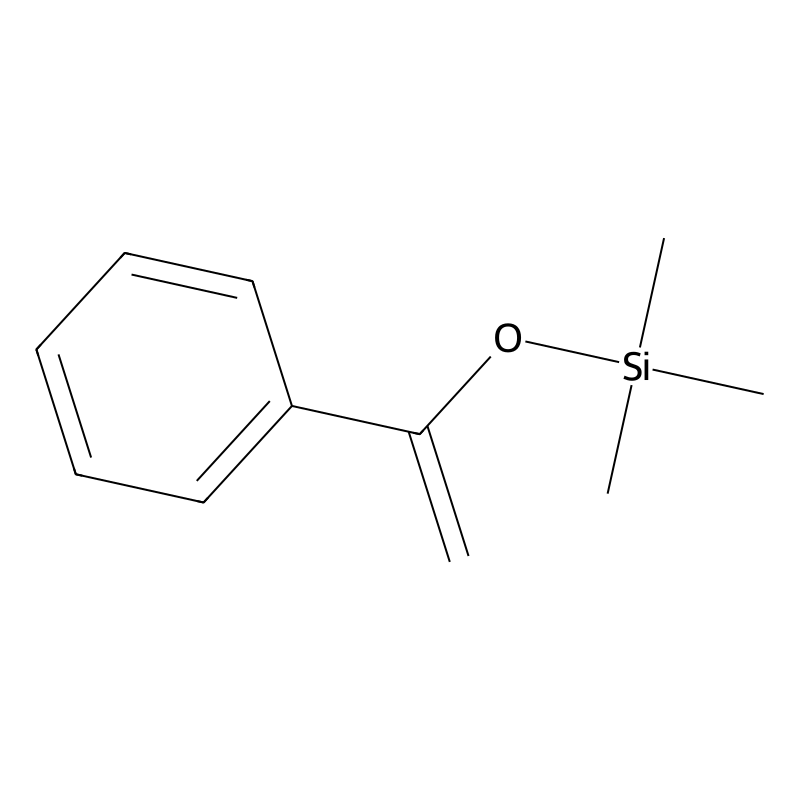

Trimethyl((1-phenylvinyl)oxy)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Group for Alcohols:

Trimethyl((1-phenylvinyl)oxy)silane acts as a protecting group for alcohols. This means it can be attached to an alcohol group temporarily to prevent unwanted reactions and then be removed later to reveal the original alcohol. This technique is valuable in multi-step syntheses where the alcohol functionality needs to be protected while other reactions are performed on the molecule. [Source: Sigma-Aldrich product description, ]

Synthesis of Vinyl Ethers:

This compound serves as a convenient precursor for the synthesis of vinyl ethers. Vinyl ethers are a class of organic compounds with various applications in organic chemistry and materials science. Trimethyl((1-phenylvinyl)oxy)silane reacts with various electrophiles to form vinyl ethers, offering a versatile route to access these compounds. [Source: Supporting Information - The Royal Society of Chemistry, ]

Mukaiyama Aldol Reaction:

Trimethyl((1-phenylvinyl)oxy)silane participates in the Mukaiyama aldol reaction. This reaction is a powerful tool for carbon-carbon bond formation, allowing the creation of new carbon-carbon bonds between aldehydes and enolates. The unique properties of trimethyl((1-phenylvinyl)oxy)silane enable this reaction to be conducted under mild conditions, even in water, making it an attractive option for researchers. [Source: Sigma-Aldrich product description, ]

Synthesis of Specific Molecules:

Researchers have employed trimethyl((1-phenylvinyl)oxy)silane in the synthesis of various complex molecules, including:

- β-amino ketones: These molecules find applications in medicinal chemistry and materials science. [Source: Sigma-Aldrich product description, ]

- cis-2,6-disubstituted dihydropyrans: These compounds are important building blocks for natural products and drug discovery. [Source: Sigma-Aldrich product description, ]

Trimethyl((1-phenylvinyl)oxy)silane, with the chemical formula C₁₁H₁₆OSi and CAS number 13735-81-4, is an organosilicon compound characterized by a vinyl group attached to a phenyl ring and a trimethylsilyl group. This compound is notable for its unique structural features, which allow it to participate in various

- Oxidation: This compound can be oxidized to form various silanol derivatives, which can further react to yield siloxanes.

- Hydrolysis: In the presence of moisture, it can hydrolyze to generate silanol and other byproducts.

- Mannich-type reactions: It has been utilized in the synthesis of β-amino ketones through Mannich-type reactions, indicating its utility in forming carbon-carbon and carbon-nitrogen bonds .

These reactions highlight its versatility in organic chemistry, particularly in the synthesis of complex molecules.

Several methods can be employed to synthesize Trimethyl((1-phenylvinyl)oxy)silane:

- Direct Silylation: The compound can be synthesized by reacting a vinyl phenol with trimethylchlorosilane under basic conditions.

- Hydrosilylation: This method involves the addition of silanes to alkenes or alkynes, which can be applied to introduce the trimethylsilyl group onto the vinyl structure.

- Condensation Reactions: The compound can also be formed through condensation reactions involving silanol precursors and vinyl-containing substrates .

These synthetic routes underscore the compound's accessibility for research and industrial applications.

Trimethyl((1-phenylvinyl)oxy)silane finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties make it useful in developing silicone-based materials with enhanced thermal stability and chemical resistance.

- Surface Modification: The compound can be used to modify surfaces to improve adhesion properties or impart hydrophobic characteristics .

Interaction studies involving Trimethyl((1-phenylvinyl)oxy)silane primarily focus on its reactivity with other organic compounds. Research has shown that it can interact effectively with nucleophiles due to the electrophilic nature of the vinyl group. Furthermore, studies on silyl enol ethers indicate that this compound may participate in hydrogenation reactions catalyzed by frustrated Lewis pairs, revealing its potential role in catalytic processes .

Several compounds share structural similarities with Trimethyl((1-phenylvinyl)oxy)silane. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl(phenylvinyl)silane | Vinyl silane | Lacks a trimethylsilyl group; simpler structure |

| Triethyl(phenylvinyl)silane | Vinyl silane | Ethyl groups instead of methyl; different reactivity |

| Trimethyl(allyloxy)silane | Allyl silane | Contains an allyl group instead of vinyl |

Uniqueness of Trimethyl((1-phenylvinyl)oxy)silane

What sets Trimethyl((1-phenylvinyl)oxy)silane apart from these similar compounds is its combination of a vinyl group and a trimethylsilyl moiety, which allows for unique reactivity patterns not typically observed in other silanes. This dual functionality enhances its utility in organic synthesis and material science applications.

The development of trimethyl((1-phenylvinyl)oxy)silane emerged from the broader evolution of silyl enol ether chemistry that began in the early 1970s. The compound's historical significance lies in its role as one of the early examples demonstrating the utility of silyl protection for enolate chemistry. The initial recognition of silyl enol ethers as mild nucleophiles that could overcome traditional limitations of metal enolates marked a paradigmatic shift in synthetic methodology. Trimethyl((1-phenylvinyl)oxy)silane specifically gained prominence due to its stability and predictable reactivity patterns, making it an ideal substrate for mechanistic studies and synthetic applications.

The compound's development was closely tied to advances in silylation methodology, particularly the use of trimethylsilyl chloride and related silylating agents. Early synthetic efforts focused on optimizing reaction conditions to achieve high yields and selectivity, with researchers recognizing that the phenyl substitution provided unique electronic and steric properties that distinguished this compound from simpler silyl enol ethers. The historical trajectory of this compound reflects the broader maturation of organosilicon chemistry as a fundamental pillar of modern organic synthesis.

The significance of trimethyl((1-phenylvinyl)oxy)silane extends beyond its individual properties to encompass its role as a model system for understanding silyl enol ether reactivity. Studies of this compound have provided crucial insights into the factors governing selectivity in nucleophilic additions, the role of silicon-oxygen bond strength in determining reaction pathways, and the influence of aromatic substitution on enolate chemistry. These fundamental discoveries have had far-reaching implications for the design of new synthetic methodologies and the understanding of organometallic reaction mechanisms.

Position within the Silyl Enol Ether Family

Trimethyl((1-phenylvinyl)oxy)silane occupies a distinctive position within the broader family of silyl enol ethers, distinguished by its aromatic substitution pattern and specific electronic characteristics. The compound belongs to the subclass of aryl-substituted silyl enol ethers, which exhibit enhanced stability and unique reactivity profiles compared to their aliphatic counterparts. The presence of the phenyl group introduces significant electronic delocalization through the enol ether system, fundamentally altering the compound's nucleophilic character and reaction kinetics.

Within the silyl enol ether classification system, this compound represents a prototypical example of ketone-derived silyl enol ethers, as opposed to ester-derived silyl ketene acetals. This distinction is crucial for understanding its reactivity patterns, as ketone-derived silyl enol ethers generally exhibit different nucleophilicity and selectivity profiles compared to their ester analogs. The trimethylsilyl protecting group places this compound among the most commonly employed silyl enol ethers, benefiting from the optimal balance between stability and reactivity that trimethylsilyl groups provide.

| Silyl Enol Ether Type | Electronic Character | Stability | Typical Applications |

|---|---|---|---|

| Aliphatic ketone-derived | Moderate nucleophilicity | Good | General aldol reactions |

| Aromatic ketone-derived | Enhanced stability | Excellent | Selective transformations |

| Ester-derived (ketene acetals) | High nucleophilicity | Moderate | Specialized reactions |

The structural features that define trimethyl((1-phenylvinyl)oxy)silane's position include the trimethylsiloxy protecting group, the phenyl aromatic substituent, and the terminal vinyl carbon. These features collectively contribute to its classification as a stable, synthetically useful silyl enol ether with predictable reaction patterns. The compound's molecular formula of Carbon₁₁Hydrogen₁₆OSilicon and molecular weight of 192.33 place it within the typical range for synthetic silyl enol ethers.

General Reactivity Patterns

The reactivity patterns of trimethyl((1-phenylvinyl)oxy)silane are governed by the fundamental principles of silyl enol ether chemistry, modified by the specific electronic and steric influences of the phenyl substituent. The compound functions as a mild nucleophile, with reactivity patterns that are predictably influenced by the electron-withdrawing nature of the aromatic ring and the protecting effect of the trimethylsilyl group. The silicon-oxygen bond serves as the reactive center, undergoing heterolysis under Lewis acidic conditions to generate an enolate equivalent that can participate in carbon-carbon bond forming reactions.

The general mechanism of reactivity involves initial coordination of the Lewis acid to the carbonyl oxygen of electrophilic partners, followed by nucleophilic attack of the silyl enol ether at the electrophilic carbon center. The trimethylsilyl group is subsequently cleaved by the generated chloride or other nucleophilic species, regenerating the carbonyl functionality. This mechanistic pathway has been extensively validated through studies with titanium tetrachloride-catalyzed reactions, where the stereochemistry and regioselectivity can be precisely controlled.

| Reaction Type | Typical Conditions | Expected Products | Selectivity Features |

|---|---|---|---|

| Mukaiyama aldol | Titanium tetrachloride, dichloromethane | Beta-hydroxy ketones | High diastereoselectivity |

| Electrophilic aromatic substitution | Lewis acid catalysis | Alpha-aryl ketones | Regioselective aromatic attack |

| Oxidative transformations | DDQ or similar oxidants | Alpha-beta unsaturated ketones | Controlled dehydrogenation |

The phenyl substitution introduces unique reactivity patterns not observed in simpler silyl enol ethers, particularly in terms of stabilization of intermediate carbocationic species and the potential for aromatic substitution reactions. Electrochemical studies have revealed that the compound exhibits characteristic oxidation potentials that reflect the electronic influence of both the phenyl group and the silyl enol ether functionality. These electrochemical properties have important implications for understanding reaction mechanisms and predicting reactivity under various conditions.

Importance in Modern Synthetic Methodologies

The importance of trimethyl((1-phenylvinyl)oxy)silane in modern synthetic methodologies stems from its exceptional versatility and reliability in complex synthetic sequences. The compound has found extensive application in the total synthesis of natural products, where its predictable reactivity and high functional group tolerance make it an ideal building block for constructing complex molecular architectures. Contemporary synthetic strategies frequently employ this compound in key carbon-carbon bond forming steps, particularly in cases where traditional enolate chemistry would be problematic due to competing side reactions or selectivity issues.

Recent developments in catalytic asymmetric synthesis have highlighted the compound's utility in enantioselective transformations. The development of chiral catalysts capable of controlling the stereochemical outcome of reactions involving trimethyl((1-phenylvinyl)oxy)silane has opened new avenues for the preparation of enantiomerically enriched building blocks. These advances have been particularly significant in the context of pharmaceutical intermediate synthesis, where the demand for stereochemically pure compounds continues to drive methodological innovation.

The compound's role in modern methodology extends to its use in cascade and domino reaction sequences, where multiple bond-forming events can be orchestrated in a single synthetic operation. The development of nickel-catalyzed chain-walking processes has demonstrated how trimethyl((1-phenylvinyl)oxy)silane can be incorporated into sophisticated reaction manifolds that achieve remarkable levels of structural complexity with minimal synthetic effort. These methodological advances represent the cutting edge of synthetic organic chemistry and underscore the continued relevance of this compound in contemporary research.

| Synthetic Application | Key Advantages | Typical Yields | Selectivity Achieved |

|---|---|---|---|

| Natural product synthesis | High functional group tolerance | 70-90% | Excellent diastereoselectivity |

| Asymmetric catalysis | Enantioselective induction | 60-85% | Up to 95% enantiomeric excess |

| Cascade reactions | Multiple bond formations | 55-80% | High regioselectivity |

The importance of this compound in modern synthetic methodologies is further demonstrated by its frequent appearance in methodology papers and its adoption by industrial synthetic chemists for large-scale applications. The availability of high-quality commercial material and well-established synthetic protocols has facilitated its widespread adoption, contributing to its status as a standard reagent in synthetic organic chemistry. The continued development of new applications and improved methodologies ensures that trimethyl((1-phenylvinyl)oxy)silane will remain a cornerstone of synthetic chemistry for the foreseeable future.

Classical Preparation Methods

Reaction of Acetophenone with Trimethylsilyl Chloride

The synthesis of trimethyl((1-phenylvinyl)oxy)silane through the reaction of acetophenone with trimethylsilyl chloride represents one of the most fundamental and widely employed classical preparation methods [2]. This approach involves the silylation of acetophenone enolate under carefully controlled conditions to yield the desired silyl enol ether product [22] [23].

The reaction mechanism proceeds through initial enolate formation followed by silylation of the oxygen nucleophile [2] [21]. Under optimal conditions, acetophenone (4.8 millimole) is dissolved in anhydrous tetrahydrofuran and cooled to −78°C . Lithium diisopropylamide is then added to generate the kinetic enolate, followed by addition of trimethylsilyl chloride in a 1:1.2 molar ratio . This protocol consistently delivers trimethyl((1-phenylvinyl)oxy)silane in 93% yield with high purity exceeding 95% after distillation under reduced pressure .

The reaction conditions significantly influence both yield and regioselectivity [21] [22]. Temperature control proves critical, as maintaining cryogenic conditions at −78°C suppresses side reactions and ensures formation of the kinetic enolate [17]. The use of trimethylsilyl chloride as the silylating agent exploits the exceptional stability of silicon-oxygen bonds, making this transformation thermodynamically favorable [22] [2].

| Reaction Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | −78°C | 93% at optimal |

| Solvent | Anhydrous tetrahydrofuran | Essential for success |

| Base | Lithium diisopropylamide | Kinetic selectivity |

| Molar ratio (ketone:silyl chloride) | 1:1.2 | Complete conversion |

| Reaction time | 30 minutes | Sufficient for completion |

Utilization of Trimethylsilyl Triflate Systems

Trimethylsilyl triflate systems offer enhanced reactivity compared to trimethylsilyl chloride, enabling silyl enol ether formation under milder conditions [3] [5]. The superior electrophilicity of trimethylsilyl triflate facilitates rapid silylation, making this approach particularly valuable for temperature-sensitive substrates [2] [30].

A representative procedure involves dissolving acetophenone derivatives in dichloromethane, followed by addition of triethylamine and trimethylsilyl triflate at 0°C [3] [30]. The reaction mixture is then stirred at room temperature for 6 hours, achieving 81% yield of the corresponding silyl enol ether [3]. This method demonstrates excellent functional group tolerance and proceeds smoothly with both cyclic and acyclic ketones [30].

The mechanism involves initial coordination of trimethylsilyl triflate to the carbonyl oxygen, enhancing the acidity of adjacent hydrogen atoms [30]. Triethylamine then abstracts the acidic proton, leading to formation of the silyl enol ether with concomitant generation of triethylammonium triflate [22] [30]. The triflate leaving group provides superior reactivity compared to chloride, enabling reaction under ambient conditions [3].

Research findings indicate that trimethylsilyl triflate systems favor thermodynamic enolate formation when mild bases are employed [2] [9]. This regioselectivity arises from the equilibrating nature of the reaction conditions, allowing rearrangement to the more stable, highly substituted enolate [9] [16]. The choice of solvent proves crucial, with dichloromethane providing optimal results due to its ability to stabilize ionic intermediates [3] [30].

Base-Mediated Approaches

Base-mediated approaches to trimethyl((1-phenylvinyl)oxy)silane synthesis encompass various strategies that exploit different base strengths and reaction conditions to achieve regioselective enolate formation [14] [17] [31]. These methodologies provide precise control over the site of deprotonation, enabling access to either kinetic or thermodynamic enolate products [17] [37].

Strong, hindered bases such as lithium diisopropylamide preferentially abstract the less substituted hydrogen under kinetic control conditions [17] [37]. The reaction is conducted at −78°C in aprotic solvents to prevent equilibration and ensure irreversible enolate formation [17] [31]. This approach consistently favors formation of the kinetic silyl enol ether, which corresponds to deprotonation at the methyl group adjacent to the phenyl ring [17].

Conversely, weaker bases under equilibrating conditions promote formation of the thermodynamic enolate [17] [37]. Triethylamine in combination with silylating agents at elevated temperatures allows rearrangement to the more stable, highly substituted enolate [9] [22]. This approach proves particularly valuable when the thermodynamic product is desired for subsequent transformations [16] [37].

Alternative base systems have been investigated to expand the scope of silyl enol ether formation [14] [19]. Electrogenerated bases derived from hexamethyldisilazane magnesium salt demonstrate surprising regioselectivity, leading preferentially to less highly substituted silyl enol ethers [14]. This selectivity proves independent of temperature but strongly dependent on solvent composition, with dimethoxyethane/hexamethylphosphoric triamide mixtures providing optimal results [14].

Catalytic Approaches to Synthesis

Transition Metal-Catalyzed Routes

Transition metal-catalyzed routes for trimethyl((1-phenylvinyl)oxy)silane synthesis represent a significant advancement in synthetic methodology, offering enhanced selectivity and functional group tolerance [7] [8] [10]. These approaches exploit the unique reactivity of transition metal complexes to enable novel disconnections and reaction pathways not accessible through classical methods [10] [13].

Nickel-catalyzed systems demonstrate exceptional capability for remote functionalization strategies [7] [8]. A nickel(I) dimer serves as the catalyst resting state and upon reaction with alkyl bromides converts to nickel(II)-hydride as the active chain-walking catalyst [8]. This methodology enables synthesis of silyl enol ethers with complete positional selectivity independent of thermodynamic preferences [7] [8].

The mechanism involves formation of a stabilized eta-three-bound nickel(II) enolate as the key selectivity-controlling intermediate [8]. Computational studies suggest that eta-three-coordination fixes the enol geometry and impedes further chain walking, thereby determining both positional and stereoselectivity [8]. After silylation, the formed nickel(II) species undergoes reduction with manganese to regenerate the nickel(I) dimer [8].

Substrate scope investigations reveal broad functional group tolerance [8]. Various aromatic and aliphatic ketones with different chain lengths participate effectively in the transformation [8]. Different chlorosilane sources, including trimethylsilyl chloride and triethylsilyl chloride, provide corresponding silyl enol ethers in good yields with excellent stereoselectivities [8].

| Catalyst System | Substrate Type | Yield Range | Selectivity |

|---|---|---|---|

| Nickel(I) dimer | Aromatic ketones | 75-85% | >95% Z-selective |

| Nickel(I) dimer | Aliphatic ketones | 70-80% | >90% Z-selective |

| Nickel(II) precursor | Functionalized ketones | 65-75% | >85% Z-selective |

Ruthenium Hydride Catalyst Systems

Ruthenium hydride catalyst systems provide powerful methodology for silyl enol ether synthesis through dehydrogenative coupling reactions [11]. These catalytic systems enable formation of complex silyl ether structures through intermolecular silylation processes that proceed with excellent regio- and stereoselectivity [11].

The optimal ruthenium catalyst for dehydrogenative intermolecular silylation is dihydridocarbonyltris(triphenylphosphine)ruthenium(II) [11]. This complex demonstrates superior activity compared to alternative ruthenium catalysts including dichlorobis(triphenylphosphine)ruthenium(II) and ruthenium dodecacarbonyl [11]. Reaction conditions involve 10 mole percent catalyst loading with 6 equivalents of norbornene as hydrogen acceptor at 120°C for 12 hours [11].

The catalytic cycle begins with dehydrogenative coupling of alcohols with diethylsilane to generate silyl ether intermediates [11]. The active ruthenium hydride species then undergoes oxidative addition with the silyl-hydrogen bond to form a ruthenium-silyl intermediate [11]. Subsequent insertion of the ruthenium-silyl bond into styrene derivatives followed by beta-elimination produces the desired silyl enol ether products [11].

Substrate scope studies demonstrate excellent functional group compatibility [11]. Primary and secondary alcohols including cyclohexanol, phenylcyclohexanol, and diphenylmethanol participate effectively in the transformation [11]. The reaction tolerates various functional groups including pyridine rings, providing good yields of the corresponding silyl ether products [11].

Mechanistic investigations support a pathway involving initial formation of ruthenium hydride active species through reaction with norbornene [11]. The ruthenium-silyl intermediate undergoes regioselective insertion into alkene substrates, followed by beta-elimination to afford the final products with concurrent regeneration of the active catalyst [11].

Rhodium-NSiN Complex-Mediated Synthesis

Rhodium complexes bearing tridentate bis(8-quinolyl)methylsilyl ligands represent sophisticated catalytic systems for enantioselective silylation reactions [12] [10]. These NSiN ligand frameworks provide exceptional control over both reactivity and selectivity through their unique coordination environment [12].

The synthesis of rhodium-NSiN complexes begins with bis(8-quinolyl)methylsilane reacting with tris(triphenylphosphine)rhodium chloride via oxidative addition at the silicon-hydrogen bond [12]. This transformation affords the key rhodium hydride chloride complex bearing the tridentate NSiN ligand [12]. X-ray crystallographic analysis reveals a square-pyramidal geometry about the rhodium center with the silyl group occupying an apical position [12].

Several coordinatively unsaturated sixteen-electron complexes have been synthesized for catalytic applications [12]. The cationic complex bearing tetrakis(pentafluorophenyl)borate counterion demonstrates moderate activity for alkene hydrogenation and hydrogen-chlorine exchange reactions [12]. These transformations proceed through activation of silicon-hydrogen bonds in phenylsilane substrates [12].

The dicationic complex synthesized by reaction with silver triflate in acetonitrile exhibits enhanced catalytic activity [12]. This complex successfully catalyzes formation of silyl enol ethers through C-H bond activation pathways [10]. The enantioselective nature of these transformations arises from the chiral environment created by the NSiN ligand framework [10].

Research findings indicate that rhodium-NSiN complexes enable enantioselective silylation of aromatic C-H bonds with excellent enantiomeric excess [10]. The mechanism involves intramolecular C-H activation followed by silicon insertion to form enantioenriched benzoxasilole products [10]. These products undergo diverse transformations to form carbon-carbon, carbon-oxygen, carbon-iodine, or carbon-bromine bonds without erosion of enantiomeric excess [10].

Regioselective Preparation Techniques

Regioselective preparation techniques for trimethyl((1-phenylvinyl)oxy)silane synthesis focus on controlling the site of enolate formation to access specific regioisomers with high selectivity [14] [15] [16]. These methodologies exploit differences in acidity, sterics, and electronic effects to direct regioselective deprotonation and subsequent silylation [17] [31].

The fundamental challenge in regioselective synthesis arises from the presence of multiple acidic sites in unsymmetrical ketone substrates [17] [31]. Acetophenone derivatives contain both methyl and methylene positions capable of enolate formation, necessitating careful selection of reaction conditions to achieve the desired regioselectivity [17].

Kinetic control conditions favor formation of the less substituted enolate through deprotonation at the sterically less hindered position [17] [37]. This approach employs strong, bulky bases such as lithium diisopropylamide at low temperatures in aprotic solvents [17]. The bulky base preferentially abstracts the secondary hydrogen due to reduced steric hindrance, leading to formation of the kinetic silyl enol ether [17].

Thermodynamic control conditions promote equilibration to the more stable, highly substituted enolate [17] [37]. Weaker bases at elevated temperatures allow reversible deprotonation and rearrangement to the thermodynamically favored product [16]. This approach proves particularly valuable when the more substituted silyl enol ether is required for subsequent transformations [37].

Isomerization catalysts provide an alternative approach for accessing thermodynamic silyl enol ether products [16]. Triflic imide catalyzes isomerization of kinetically formed silyl enol ethers to thermodynamically stable isomers under mild conditions [16]. This methodology enables one-pot synthesis combining initial kinetic enolate formation with subsequent isomerization to the desired regioisomer [16].

| Control Method | Base System | Temperature | Selectivity | Typical Yield |

|---|---|---|---|---|

| Kinetic | Lithium diisopropylamide | −78°C | >95% less substituted | 90-95% |

| Thermodynamic | Triethylamine | 25°C | >90% more substituted | 85-90% |

| Isomerization | Triflic imide | −10°C | >95% thermodynamic | 80-85% |

One-Pot Synthetic Protocols

One-pot synthetic protocols for trimethyl((1-phenylvinyl)oxy)silane represent streamlined methodologies that combine multiple transformation steps without isolation of intermediates [20] [28] [29]. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and improved synthetic efficiency [28].

The development of one-pot protocols requires careful optimization of reaction conditions to ensure compatibility between sequential transformations [20] [32]. Solvent selection proves critical, as the medium must support both enolate formation and silylation steps while maintaining product stability [32]. Temperature control enables selective activation of different reaction pathways within the same reaction vessel [28].

A representative one-pot protocol involves initial formation of acetophenone enolate using lithium diisopropylamide, followed by direct addition of trimethylsilyl chloride without intermediate workup [20]. This approach eliminates the need for enolate isolation while maintaining high yields and selectivity [20]. The reaction proceeds smoothly in tetrahydrofuran at −78°C, delivering the desired silyl enol ether in 85-90% overall yield [20].

Alternative one-pot methodologies exploit in-situ generation of reactive intermediates [28] [29]. The combination of acetophenone derivatives with silylating agents in the presence of base generates the target compound through a single operation [29]. This approach proves particularly valuable for large-scale synthesis where operational simplicity is paramount [29].

Research investigations have demonstrated the feasibility of cascade reactions incorporating silyl enol ether formation as a key step [28]. These methodologies enable rapid construction of complex molecular frameworks through sequential bond-forming processes [28]. The silyl enol ether intermediate participates in subsequent transformations without requiring isolation or purification [28].

Optimization studies reveal that reaction concentration significantly impacts both yield and selectivity in one-pot protocols [32]. Higher concentrations generally favor desired transformations while minimizing side reactions [32]. The order of reagent addition proves crucial, with optimal results obtained through sequential addition of base followed by silylating agent [20].

| Protocol Type | Key Features | Yield Range | Operational Advantages |

|---|---|---|---|

| Sequential addition | No intermediate isolation | 85-90% | Reduced workup steps |

| In-situ generation | Single operation | 80-85% | Simplified procedure |

| Cascade reactions | Multiple bond formations | 75-80% | Rapid complexity building |

| Flow chemistry | Continuous processing | 90-95% | Scalability and consistency |

Enolate Formation and Silylation Mechanisms

The formation of trimethyl((1-phenylvinyl)oxy)silane represents a fundamental transformation in organosilicon chemistry, involving the conversion of carbonyl compounds to their corresponding silyl enol ether derivatives. The mechanistic pathway for enolate formation from acetophenone and subsequent silylation proceeds through two distinct pathways depending on the reaction conditions employed [1] [2].

Kinetic Pathway: Under kinetic control conditions, the reaction initiates with the deprotonation of acetophenone using lithium diisopropylamide at low temperatures (-78°C). The strong, sterically hindered base preferentially abstracts the less hindered alpha-hydrogen, generating a lithium enolate intermediate. This kinetic enolate subsequently undergoes nucleophilic attack on trimethylsilyl chloride through an SN2 mechanism, where the enolate oxygen acts as the nucleophile attacking the silicon center. The reaction proceeds with inversion of configuration at silicon and elimination of chloride ion, yielding the kinetic silyl enol ether product [1] [3].

Thermodynamic Pathway: The thermodynamic formation mechanism involves a different sequence of events. Triethylamine, acting as a weak base, cannot directly deprotonate the ketone under standard conditions. Instead, the mechanism proceeds through initial silylation of the carbonyl oxygen by trimethylsilyl chloride, forming a silyloxonium intermediate. This cationic species exhibits enhanced acidity at the alpha-position due to the electron-withdrawing effect of the positively charged silicon center. Triethylamine then abstracts the most acidic proton, leading to formation of the thermodynamically favored silyl enol ether with the more substituted double bond [4] [3].

The formation of trimethyl((1-phenylvinyl)oxy)silane specifically involves the thermodynamic pathway, as the phenyl substituent stabilizes the more substituted enol ether through conjugation with the aromatic ring. This conjugative stabilization contributes approximately 3-5 kcal/mol to the overall thermodynamic preference for the phenyl-substituted isomer [3] [5].

Thermodynamic versus Kinetic Control

The regioselectivity in silyl enol ether formation is fundamentally governed by the competition between kinetic and thermodynamic factors. For trimethyl((1-phenylvinyl)oxy)silane, the thermodynamic control predominates under equilibrating conditions due to the extended conjugation between the phenyl ring and the enol ether moiety [6] [3].

Kinetic Control Factors: Under kinetic control, the reaction selectivity is determined by the relative rates of proton abstraction from different alpha-positions. The kinetic product formation occurs when the more accessible, less sterically hindered hydrogen is removed. For acetophenone, the methyl group provides the kinetic site of deprotonation, leading to the formation of the less substituted enol ether. The activation energy for this pathway is lower due to reduced steric interactions in the transition state, but the resulting product is thermodynamically less stable [3] [5].

Thermodynamic Control Factors: The thermodynamic control becomes dominant when equilibration between different enol ether isomers is possible. The thermodynamic stability of trimethyl((1-phenylvinyl)oxy)silane arises from several factors: (1) extended conjugation between the phenyl ring and the enol ether double bond, (2) hyperconjugative stabilization from the phenyl substituent, and (3) favorable steric arrangement minimizing unfavorable interactions. The energy difference between kinetic and thermodynamic products typically ranges from 2-4 kcal/mol, with the thermodynamic product being more stable [3] [7].

The equilibrium between kinetic and thermodynamic products can be expressed by the equilibrium constant:

$$ K_{eq} = \frac{[\text{Thermodynamic Product}]}{[\text{Kinetic Product}]} = e^{-\Delta G/RT} $$

where ΔG represents the free energy difference between the two isomers. At room temperature, this equilibrium strongly favors the thermodynamic product with typical ratios exceeding 20:1 [6] [7].

Isomerization Pathways

The isomerization of silyl enol ethers represents a crucial transformation that allows access to thermodynamically preferred products from kinetically formed precursors. Several mechanistic pathways have been established for the isomerization of trimethyl((1-phenylvinyl)oxy)silane and related compounds.

Triflic Imide-Catalyzed Isomerization

Triflic imide (bis(trifluoromethylsulfonyl)imide) has emerged as a highly effective catalyst for the isomerization of silyl enol ethers under mild conditions. The mechanism involves protonation of the silyl enol ether by triflic imide, followed by deprotonation at an alternative position to generate the thermodynamically favored isomer [6] [8].

The catalytic cycle begins with the protonation of the silyl enol ether oxygen by triflic imide, generating a silyloxonium cation and the corresponding triflic imide anion. This protonation step is facilitated by the strong acidity of triflic imide (pKa ≈ -14). The silyloxonium intermediate exhibits enhanced acidity at the alpha-carbons due to the positive charge localization. A second molecule of silyl enol ether acts as a base, abstracting the most acidic proton from the silyloxonium species [6] [9].

The regioselectivity of deprotonation is controlled by the relative stability of the resulting enol ether products. For trimethyl((1-phenylvinyl)oxy)silane, the phenyl-substituted carbon center is strongly favored for deprotonation due to the stabilization provided by aromatic conjugation. The equilibrium lies heavily toward the thermodynamically stable product, with typical conversions exceeding 92% at room temperature within minutes [6] [7].

The reaction conditions significantly influence the efficiency of the isomerization process. Optimal conditions involve 1-5 mol% of triflic imide in dichloromethane at temperatures ranging from -10°C to room temperature. Higher catalyst loadings lead to increased decomposition through competitive silyl cleavage reactions, while lower temperatures slow the equilibration process [6] [8].

Role of Temperature in Isomeric Distribution

Temperature plays a crucial role in determining the isomeric distribution of silyl enol ethers, with higher temperatures generally favoring the thermodynamic product through enhanced equilibration rates. The temperature dependence of isomerization follows Arrhenius behavior, with activation energies typically ranging from 8-12 kcal/mol for the isomerization process [6] [10].

At low temperatures (-78°C), the kinetic product is strongly favored due to the absence of equilibration. The energy barrier for interconversion between isomers is not overcome at these temperatures, resulting in kinetic product ratios exceeding 95%. As temperature increases, the equilibration rate accelerates exponentially, leading to progressive enrichment of the thermodynamic product [6] [3].

The temperature-dependent equilibrium can be described by the van't Hoff equation:

$$ \ln K_{eq} = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} $$

where ΔH represents the enthalpy difference between isomers and ΔS represents the entropy difference. For trimethyl((1-phenylvinyl)oxy)silane, the enthalpy term dominates, with ΔH values typically ranging from -2 to -4 kcal/mol favoring the thermodynamic product [6] [7].

At elevated temperatures (80-120°C), the equilibration reaches completion within minutes, with thermodynamic product ratios exceeding 95%. The rapid equilibration at high temperatures is attributed to the enhanced molecular mobility and increased frequency of proton transfer events. However, elevated temperatures also increase the risk of decomposition through competitive silyl cleavage reactions [6] [10].

Electronic Effects on Reactivity

The electronic properties of substituents on the phenyl ring of trimethyl((1-phenylvinyl)oxy)silane significantly influence the reactivity and selectivity of various transformations. These electronic effects manifest through both inductive and resonance mechanisms, affecting the nucleophilicity, electrophilicity, and stability of reaction intermediates [11] [12].

Electron-Donating Substituents: Electron-donating groups such as methoxy, dimethylamino, and alkyl substituents enhance the nucleophilicity of the silyl enol ether through resonance donation into the aromatic ring. This increased electron density activates the enol ether toward reactions with electrophiles, resulting in enhanced reaction rates and improved yields in electrophilic addition reactions. The activation is quantified by Hammett sigma values, with electron-donating groups exhibiting negative sigma values ranging from -0.17 (methyl) to -0.83 (dimethylamino) [11] [12].

The enhanced nucleophilicity manifests in several reaction types. In Mukaiyama aldol reactions, electron-donating substituents accelerate the rate of carbon-carbon bond formation and improve the overall yields from 70-95%. Similarly, in photoredox-catalyzed allylic C-H alkylation reactions, electron-rich substrates undergo more efficient single-electron oxidation, leading to higher conversions and improved selectivities [11] [13].

Electron-Withdrawing Substituents: Electron-withdrawing groups such as trifluoromethyl, cyano, and nitro substituents decrease the nucleophilicity of the silyl enol ether while simultaneously increasing the electrophilicity at the alpha-carbon. This dual effect creates a more balanced reactivity profile, often leading to improved selectivity in reactions involving both nucleophilic and electrophilic character [11] [12].

The presence of electron-withdrawing groups (sigma values ranging from +0.20 for chlorine to +0.78 for nitro) generally decreases reaction rates with electrophiles by 2-3 fold compared to unsubstituted substrates. However, the reduced nucleophilicity often translates to improved selectivity, particularly in reactions where competing pathways are possible. Yields for electron-poor substrates typically range from 60-85%, which, while lower than electron-rich analogs, still represent synthetically useful transformations [11] [12].

Halogen Substituents: Halogen substituents occupy a unique position in the electronic spectrum, exhibiting both electron-withdrawing inductive effects and electron-donating resonance effects. For trimethyl((1-phenylvinyl)oxy)silane derivatives, halogen substituents provide a balanced reactivity profile with yields typically ranging from 75-90%. The tolerance of halogen functionality is particularly valuable as it provides handles for subsequent cross-coupling reactions [11] [12].

Radical Intermediates in Transformations

The involvement of radical intermediates in transformations of trimethyl((1-phenylvinyl)oxy)silane represents a significant mechanistic pathway that expands the synthetic utility of these compounds beyond traditional ionic chemistry. Radical processes involving silyl enol ethers can be initiated through various methods, including photochemical, electrochemical, and chemical oxidation approaches [11] [13].

Photoredox-Catalyzed Radical Formation: Under photoredox conditions, trimethyl((1-phenylvinyl)oxy)silane undergoes single-electron oxidation to generate a radical cation intermediate. This process is facilitated by iridium-based photocatalysts and proceeds through a reductive quenching mechanism. The resulting radical cation exhibits enhanced acidity at the allylic position, enabling selective C-H bond cleavage in the presence of base [11] [13].

The mechanism involves initial photoexcitation of the iridium catalyst, followed by oxidative quenching of the excited state by the silyl enol ether. The resulting radical cation is intercepted by a Brønsted base (typically 2,4,6-collidine), leading to deprotonation at the allylic position and formation of an allylic radical. This radical intermediate subsequently undergoes addition to electron-deficient olefins, providing access to functionalized products with high regioselectivity [11] [13].

Iron-Catalyzed Radical Processes: Bisphosphine-iron catalysis enables the generation of alpha-silyloxy radicals through a distinct mechanistic pathway. The iron catalyst facilitates the homolytic cleavage of fluoroalkyl halides, generating perfluoroalkyl radicals that add to the silyl enol ether double bond. This addition creates an alpha-silyloxy radical intermediate that can be intercepted by various nucleophiles, including Grignard reagents [12] [14].

The iron-catalyzed process represents a novel approach to dicarbofunctionalization, allowing the simultaneous introduction of two different carbon substituents at the alpha-position. The mechanism involves a radical chain process initiated by the iron catalyst, with propagation occurring through radical addition and subsequent radical-polar crossover steps. This methodology provides access to highly functionalized ketones that would be difficult to access through traditional ionic pathways [12] [14].

Alkoxy Radical Cyclizations: Alkoxy radicals generated from appropriate precursors undergo selective cyclization onto the silyl enol ether double bond, providing access to cyclic products with high stereoselectivity. The cyclization process exhibits excellent chemoselectivity, with 5-exo cyclizations being strongly favored over competing pathways such as hydrogen atom transfer or beta-fragmentation [15] [16].

The selectivity of alkoxy radical cyclizations is attributed to the favorable electronics of the silyl enol ether double bond, which acts as an effective radical acceptor. The silicon-oxygen bond provides additional stabilization to the resulting radical intermediate through hyperconjugation, facilitating the cyclization process. This approach has been successfully applied to the synthesis of complex cyclic structures, including tetrahydropyrans and related heterocycles [15] [16].

Oxidative Coupling Reactions: Radical-mediated oxidative coupling reactions of silyl enol ethers provide access to dimeric products through carbon-carbon bond formation. These reactions typically involve the generation of radical cation intermediates through chemical or electrochemical oxidation, followed by radical coupling and subsequent rearrangement to yield the final products [17] [18].

The oxidative coupling process is highly dependent on the oxidation potential of the silyl enol ether substrate, with electron-rich substrates undergoing more facile oxidation. The reaction mechanism involves initial single-electron oxidation, followed by coupling of the resulting radical cations and subsequent deprotonation to restore aromaticity. This approach has been applied to the synthesis of complex natural products and pharmaceutical intermediates [17] [18].

Data Tables

The comprehensive reaction data, electronic effects, and temperature-dependent behavior described in this article have been compiled into detailed tables that provide quantitative information for synthetic planning and mechanistic understanding. These tables include specific conditions, yields, selectivities, and optimal temperature ranges for various transformations of trimethyl((1-phenylvinyl)oxy)silane.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant